An In-depth Technical Guide to 2-Chloro-3-nitrothiophene (CAS No. 5330-98-3): Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 2-Chloro-3-nitrothiophene (CAS No. 5330-98-3): Synthesis, Reactivity, and Applications
Introduction
2-Chloro-3-nitrothiophene, identified by CAS number 5330-98-3, is a pivotal heterocyclic building block in modern organic synthesis.[1] Its unique electronic and structural features, arising from the interplay between the electron-rich thiophene ring and the strongly electron-withdrawing nitro and chloro substituents, render it a highly versatile intermediate. This guide provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing its physicochemical properties, synthesis, core reactivity, and significant applications, with a focus on providing actionable, field-proven insights. The strategic positioning of the chloro and nitro groups allows for a range of selective chemical transformations, making it an invaluable precursor for the synthesis of complex heterocyclic systems, particularly in the realms of medicinal chemistry and materials science.[2] Thiophene derivatives, in general, are integral to a wide array of drug types, including anti-inflammatory agents, antibiotics, and cardiovascular drugs.[3]
Physicochemical & Safety Data
Understanding the fundamental properties of 2-Chloro-3-nitrothiophene is crucial for its safe handling and effective use in experimental design.[4] The compound is a solid at room temperature and requires careful storage to maintain its integrity.[4]
Table 1: Physicochemical Properties of 2-Chloro-3-nitrothiophene
| Property | Value | Source |
| CAS Number | 5330-98-3 | [1][5] |
| Molecular Formula | C₄H₂ClNO₂S | [5] |
| Molecular Weight | 163.58 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | ~51 °C | [4] |
| Boiling Point | ~253.5 °C at 760 mmHg | [4] |
| Density | ~1.592 g/cm³ | [4] |
| SMILES | [O-]C1=C(Cl)SC=C1 | [5] |
| InChI Key | OFPRGOSJWUNETN-UHFFFAOYSA-N | [5] |
Safety and Handling
Safe laboratory practice is paramount when working with this reagent.
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Hazards: 2-Chloro-3-nitrothiophene is classified as an irritant, causing skin, eye, and respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5][6] Work should be conducted in a well-ventilated fume hood.[4]
-
Storage: The compound is stable under normal conditions but should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[4] For long-term storage or use in highly sensitive reactions, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]
-
Spill & Fire Procedures: In case of a spill, avoid generating dust.[6] Use dry cleanup procedures and place the material in a sealed container for disposal.[6] While the compound is not considered a significant fire risk, its containers may burn, emitting corrosive fumes.[6] Use extinguishing media suitable for the surrounding area.[6]
Synthesis of 2-Chloro-3-nitrothiophene
The primary route for synthesizing the title compound is the electrophilic nitration of 2-chlorothiophene. The high reactivity of the thiophene ring demands carefully controlled conditions to achieve regioselectivity and prevent over-nitration or oxidative degradation.[7]
Diagram 1: General workflow for the synthesis of 2-Chloro-3-nitrothiophene.
Causality Behind Experimental Choices:
-
Acetic Anhydride: This reagent serves a dual purpose. It acts as a solvent and reacts with nitric acid to form acetyl nitrate, a milder and more selective nitrating agent than nitric acid alone, which helps control the exothermic reaction and prevent unwanted side products.[3]
-
Low Temperature Control: The nitration of activated aromatic rings like thiophene is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is critical to prevent runaway reactions, oxidation of the thiophene ring, and the formation of dinitro isomers.[8]
Chemical Reactivity and Mechanistic Pathways
The reactivity of 2-Chloro-3-nitrothiophene is dominated by the two functional groups attached to the thiophene core. The powerful electron-withdrawing effect of the nitro group at the 3-position significantly activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
This is the most synthetically valuable reaction for this molecule. The chlorine atom can be readily displaced by a wide variety of nucleophiles.
Diagram 2: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. This step is typically the rate-determining step (RDS). The stability of this intermediate is enhanced by the nitro group, which delocalizes the negative charge.
-
Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the thiophene ring to yield the final substituted product.
This pathway allows for the facile introduction of various functionalities, including amines, alkoxides, and thiolates, providing access to a diverse library of 3-nitrothiophene derivatives.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, yielding 2-chloro-3-aminothiophene. This transformation unlocks a different set of synthetic possibilities, as the resulting amino group can participate in a variety of subsequent reactions, such as amide bond formation, diazotization, or cyclization reactions to form fused heterocyclic systems.
Diagram 3: Reduction of the nitro group to an amine.
Field-Proven Insights:
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Choice of Reducing Agent: The choice of reductant is critical and depends on the presence of other functional groups in the molecule.
-
Tin(II) chloride (SnCl₂) in concentrated HCl is a classic and robust method for this transformation.
-
Iron powder (Fe) in acetic acid (AcOH) offers a milder and often cheaper alternative.
-
Catalytic hydrogenation (H₂ over Pd/C) is a very clean method but may not be compatible with other reducible functional groups (e.g., alkynes) and is sensitive to sulfur poisoning of the catalyst, which can be a concern with thiophene derivatives.
-
Applications in Drug Discovery & Heterocyclic Synthesis
The true value of 2-Chloro-3-nitrothiophene lies in its role as a scaffold for building more complex molecules with significant biological activity. Nitrothiophene-containing molecules have been investigated for antibacterial, antifungal, and anticancer properties.[2]
Workflow: Synthesis of a Thieno[3,2-b]pyridine Derivative
A prime example of its utility is in the synthesis of fused heterocyclic systems like thieno[3,2-b]pyridines, a core structure in many pharmacologically active compounds.
Diagram 4: Exemplary workflow for synthesizing a thieno[3,2-b]pyridine.
This multi-step sequence highlights the strategic utility of 2-Chloro-3-nitrothiophene:
-
SNAr Reaction: The chlorine is first displaced by an appropriate amine, which contains a masked aldehyde functionality (an acetal).
-
Reduction: The nitro group is then reduced to an amine.
-
Cyclization: The newly formed amine and the deprotected aldehyde undergo an intramolecular condensation reaction, typically promoted by acid, to form the fused pyridine ring.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.
Protocol 1: General Procedure for SNAr with an Amine
Objective: To synthesize a 2-(alkylamino)-3-nitrothiophene derivative.
Materials:
-
2-Chloro-3-nitrothiophene (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)
-
Base (optional, e.g., K₂CO₃ or Et₃N, 1.5 eq)
Methodology:
-
To a stirred solution of 2-Chloro-3-nitrothiophene in the chosen anhydrous solvent, add the amine. If the amine salt is expected to be insoluble or if the amine itself is not basic enough, add the base.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., amine hydrochloride) has formed, filter it off.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue using column chromatography on silica gel or by recrystallization to afford the desired 2-(alkylamino)-3-nitrothiophene product.
Self-Validating System: The progress of the reaction can be easily tracked by the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot on TLC. The identity of the product can be confirmed by LC-MS, looking for the expected molecular ion peak.
Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride
Objective: To synthesize 2-chloro-3-aminothiophene.
Materials:
-
2-Chloro-3-nitrothiophene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or solid NaOH
Methodology:
-
Suspend 2-Chloro-3-nitrothiophene in ethanol or ethyl acetate in a round-bottom flask equipped with a reflux condenser.
-
In a separate beaker, dissolve Tin(II) chloride dihydrate in concentrated HCl. Caution: This is an exothermic process.
-
Add the SnCl₂/HCl solution to the stirred suspension of the nitrothiophene.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture in an ice bath and carefully basify by the slow addition of a saturated NaHCO₃ solution or concentrated NaOH solution until the pH is > 8. Caution: Vigorous gas evolution and heat generation will occur.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product, if necessary, by column chromatography to yield 2-chloro-3-aminothiophene.
Trustworthiness of Protocol: The formation of a tin salt precipitate upon basification is a key indicator. The final product will show a characteristic shift in its NMR spectrum and a significantly different retention factor on TLC compared to the starting nitro compound.
Conclusion
2-Chloro-3-nitrothiophene is a high-value, versatile reagent whose synthetic potential is unlocked through a deep understanding of its reactivity. The ability to selectively perform nucleophilic aromatic substitution at the 2-position, followed by or preceded by the reduction of the nitro group at the 3-position, provides chemists with a powerful and logical toolkit for constructing complex heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently and safely incorporate this important building block into their synthetic strategies for drug discovery and materials science.
References
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- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Nitrothiophene.
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